Product packaging for Cascaroside A(Cat. No.:CAS No. 50814-04-5)

Cascaroside A

Cat. No.: B1195520
CAS No.: 50814-04-5
M. Wt: 580.5 g/mol
InChI Key: MNAYRSRTNMVAPR-ZHVWOXMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cascaroside A is a member of anthracenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O14 B1195520 Cascaroside A CAS No. 50814-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYRSRTNMVAPR-ZHVWOXMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202107
Record name Cascaroside A
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Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-08-8, 50814-04-5
Record name Cascaroside A
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Record name Cascaroside
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Record name Cascaroside A
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Record name Cascaroside A
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Record name (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
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Record name CASCAROSIDE A
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Comprehensive Sample Preparation:

Extraction Optimization: The choice of extraction solvent (e.g., methanol, ethanol, water, or their mixtures, sometimes acidified) and technique (e.g., maceration, sonication, heat-assisted extraction) is critical to maximize the yield of Cascaroside A while minimizing co-extraction of interfering substances wur.nloup.com.

Clean-up Procedures: For complex matrices, extensive clean-up is often necessary. Techniques such as Solid Phase Extraction (SPE) are widely employed to selectively isolate this compound and related compounds, remove matrix interferences (e.g., lipids, proteins, pigments), and concentrate the analyte oup.comnih.gov. Hydrophilic-lipophilic balance (HLB) solid phases, for instance, can provide good retention and recovery for more polar compounds like cascarosides nih.gov. Liquid-liquid extraction (LLE) can also be used, though it may be more solvent-intensive. For biological samples, protein precipitation is often the first step to remove proteins that can interfere with chromatographic separation and mass spectrometry.

Chromatographic Separation Enhancement:

Optimized Column Chemistry: Selecting the appropriate stationary phase (e.g., C18, C8, or specialized phases for polar compounds) and particle size is crucial for achieving baseline resolution of Cascaroside A from closely eluting compounds in the complex matrix mdpi.com.

Gradient Elution: Utilizing gradient elution programs in HPLC and LC-MS/MS allows for the separation of compounds with a wide range of polarities present in complex extracts, ensuring that this compound elutes distinctly .

Flow Rate and Temperature Control: Precise control over mobile phase flow rate and column temperature contributes to method robustness and reproducibility, particularly in high-throughput analysis of numerous samples.

Advanced Detection Techniques:

Diode Array Detection (DAD): As mentioned, DAD provides spectral information, allowing for peak purity checks and confirmation of Cascaroside A identity, which is crucial in complex botanical extracts where multiple compounds might have similar retention times researchgate.net.

LC-MS/MS: For biological samples or when trace-level quantification is required, LC-MS/MS offers unparalleled selectivity and sensitivity. The use of Multiple Reaction Monitoring (MRM) transitions specific to this compound minimizes matrix effects and enhances quantification accuracy wur.nl.

Internal Standards: The use of an internal standard (a compound structurally similar to this compound but not present in the sample matrix) is a common strategy to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification in complex samples.

Data Analysis and Chemometrics:

Chromatographic Software: Modern chromatographic software facilitates peak integration, calibration curve generation, and automated data processing, which is essential for handling large datasets from complex sample analyses.

By combining these strategies, analytical scientists can develop highly reliable and robust methods for the accurate quantitative analysis of Cascaroside A in a wide array of complex biological and botanical matrices.

Mechanistic Pharmacological Research on Cascaroside a in Preclinical Models

Elucidation of In Vitro Cellular and Molecular Mechanisms of Action

In vitro studies provide detailed insights into how Cascaroside A interacts with biological systems at a fundamental level, including its effects on receptors, signaling pathways, ion channels, enzymes, and gene expression.

Investigation of Receptor Interactions and Ligand Binding Affinities

Ligand-receptor interactions are fundamental to pharmacological effects, determining a compound's potency and the duration of its functional modification bruker.comfrontiersin.org. The affinity of a ligand for a receptor dictates the strength of their binding bruker.com. While specific studies detailing this compound's direct receptor interactions and binding affinities are not extensively documented in the provided search results, the general principles of receptor-ligand binding involve the compound (ligand) binding to specific molecular regions on receptor macromolecules msdmanuals.com. This binding can either activate or inactivate the receptor, leading to an increase or decrease in specific cell functions msdmanuals.com. The ability of a drug to affect a receptor is linked to its affinity and intrinsic efficacy msdmanuals.com.

Modulation of Intracellular Signal Transduction Pathways (e.g., Prostaglandin (B15479496) E2 Activation via Cyclooxygenase, PI3K/Akt, MAPK)

Intracellular signal transduction pathways are complex networks that regulate various cellular activities. Modulation of these pathways by pharmacological agents can lead to diverse biological outcomes.

Prostaglandin E2 (PGE2) Activation via Cyclooxygenase (COX): The COX-2-PGE2 pathway is a significant inflammatory pathway implicated in various diseases, including cancer frontiersin.org. COX enzymes convert arachidonic acid into prostaglandins, including PGE2 frontiersin.org. PGE2 binds to specific prostaglandin E receptors (EPs), activating downstream signaling pathways such as the PI3K/AKT and MAPK pathways frontiersin.org. For instance, activated EP1 can upregulate intracellular calcium levels, while EP2 and EP4 receptors stimulate cAMP and PKA signaling frontiersin.org. The PGE2-induced migration and invasion in certain cells can occur through rapid transactivation and phosphorylation of the epidermal growth factor receptor (EGFR), which is dependent on PI3K/Akt pathway activation nih.gov. This compound's influence on this specific pathway is not detailed in the provided search results. However, other anthraquinones, such as emodin (B1671224) and rhein, have been shown to inhibit superoxide (B77818) anion-generating oxidases like COX nih.gov.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and migration nih.govsemanticscholar.orgresearchgate.net. Activation of this pathway is often associated with the phosphorylation of Akt at specific residues researchgate.net. PGE2 has been shown to activate the PI3K/Akt pathway, leading to increased cell proliferation, migration, and invasiveness in certain cell types nih.gov.

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways (e.g., p38 MAPK, p42/44 MAPK, ERK, JNK) are crucial for mediating various intracellular activities, including inflammatory responses researchgate.netnih.gov. For example, lipopolysaccharide (LPS) stimulation can induce COX-2 expression by activating sphingomyelinases, which in turn activate p38 MAPK nih.gov.

Enzyme Modulation, Inhibition, and Activation Profiles

Enzyme modulation, including inhibition or activation, is a common mechanism of drug action. The provided information indicates that other anthraquinones, which are structurally related to cascarosides, can modulate enzyme activity. For example, emodin is known as a protein tyrosine kinase inhibitor fishersci.ca. Rhein has been shown to inhibit the fat mass and obesity-associated protein, an enzyme responsible for removing methylation from N6-methyladenosine in nucleic acids wikipedia.org. Some herbal medicines, including Rhamnus purshiana (which contains cascarosides), have been shown to interact with the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates drug-metabolizing enzymes ms-editions.cl. This interaction can lead to either a decrease or increase in enzyme activity, affecting the bioavailability of other drugs ms-editions.cl.

Studies on Gene Expression and Proteomic Alterations Induced by this compound

Changes in gene expression and proteomic profiles provide a comprehensive view of a compound's impact on cellular function. Proteomic analysis involves the separation, identification, and quantification of the entire protein content of a cell, organism, or tissue under specific conditions mdpi.com. Alterations in protein expression patterns can reflect a host's response to a compound or a compound's direct influence on cellular processes thermofisher.com. While direct studies on this compound's induction of gene expression and proteomic alterations are not detailed in the provided search results, the broader context of preclinical research often involves such analyses to understand the compound's mechanism of action frontiersin.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Identification of Key Pharmacophoric Elements within the Cascaroside Scaffold

The pharmacological activity of this compound is intrinsically linked to its chemical structure, which features a sugar moiety attached to an anthraquinone (B42736) backbone. wikipedia.org The core pharmacophoric elements essential for the activity of anthraquinone glycosides, including this compound, involve specific structural features. These include the presence of a carbonyl keto function on the central ring and hydroxyl groups positioned at the 1,8-positions of the anthraquinone nucleus. phytomolecules.com

Crucially, this compound itself is considered a prodrug. Its primary mechanism of action relies on its conversion to an active aglycone form, specifically aloe-emodin (B1665711) anthrone (B1665570), by the metabolic activity of intestinal bacteria in the colon. wikidata.org This conversion is a critical step, as the anthrone form exhibits significantly higher potency compared to the anthraquinone or dianthrone forms. phytomolecules.com

Table 1: Relative Potency of Anthraquinone Derivatives

Derivative TypeRelative Potency
AnthroneHighest
AnthraquinoneModerate
DianthroneLowest

Impact of Glycosylation on Bioactivity and Differential Mechanistic Profiles

Glycosylation, the attachment of sugar moieties, plays a pivotal role in the bioactivity and mechanistic profile of this compound. The presence of the sugar component significantly enhances the compound's solubility and bioavailability compared to its non-glycosylated anthraquinone counterparts. wikidata.orgthegoodscentscompany.com This increased solubility facilitates its transport through the upper gastrointestinal tract.

Correlation between Specific Structural Modifications and Resultant Mechanistic Outcomes

The transformation of this compound into its active metabolite, aloe-emodin anthrone, represents a critical structural modification directly correlating with its mechanistic outcome. This conversion is indispensable for the compound's laxative effect. wikidata.org The active anthrone metabolite exerts its effects by stimulating colonic motility and increasing the secretion of water and electrolytes into the intestinal lumen. wikidata.org This is achieved through mechanisms such as enhancing the tone of colonic muscles and upregulating chloride channel activity, which promotes fluid secretion and inhibits electrolyte absorption, thereby facilitating bowel movements. wikidata.orgthegoodscentscompany.com

The presence or absence of the glucose moiety is a significant structural determinant impacting the compound's pharmacological profile. As noted, the glycosylated form (this compound) exhibits reduced toxicity compared to its aglycone, highlighting how this specific structural feature modulates the compound's safety and targeted delivery. nih.govnih.gov While broader anthraquinone research indicates that the polarity of substituents on the anthraquinone core can influence various biological activities, such as antibacterial effects, the primary structural modification dictating this compound's laxative mechanism is its conversion to the anthrone form in the colon. nih.gov

Application of Computational and In Silico Approaches to SAR Elucidation

Computational and in silico approaches are increasingly vital tools for elucidating the structure-activity relationships of complex natural compounds like this compound. Pharmacophore modeling, a key aspect of computer-aided drug design, is particularly valuable when the structural data of the target receptor is unavailable. This ligand-based approach helps identify the essential chemical features within a molecule responsible for its biological activity.

Metabolism, Biotransformation, and Bioavailability Investigations of Cascaroside a

Factors Influencing Cascaroside A Bioavailability and Biopharmaceutical Classification

The oral bioavailability of a drug is influenced by various factors, including its solubility, permeability across biological membranes, dissolution rate, and susceptibility to first-pass metabolism nih.govnih.govresearchgate.netscifiniti.com. Understanding these factors is essential for predicting a drug's in vivo performance and guiding formulation development nih.govnih.gov.

Analysis of Bioavailability Limitations (e.g., due to molecular weight)

This compound possesses a molecular weight of 580.5 g/mol nih.gov. For many compounds, a higher molecular weight can present a significant limitation to intestinal permeability and, consequently, oral bioavailability scifiniti.com. While specific studies directly linking this compound's molecular weight to its bioavailability limitations were not found, the general principle suggests that large, complex molecules often face challenges in passive diffusion across biological membranes. The glycosidic nature of this compound, while enhancing solubility, can also contribute to its size and polarity, potentially impacting its ability to permeate the lipophilic intestinal barrier effectively.

Strategies for Enhancing Bioavailability (e.g., Nanoparticle Encapsulation) in Preclinical Models

To overcome bioavailability limitations, particularly for compounds with poor absorption, various formulation strategies are explored in preclinical models. Nanoparticle encapsulation has emerged as a promising approach to enhance the solubility, stability, and absorption of drug substances mdpi.comnih.govmdpi.compharmtech.com. Nanocarriers, such as liposomes, polymeric nanoparticles, dendrimers, and solid lipid nanoparticles, can encapsulate hydrophobic drugs, protecting them from degradation in the gastrointestinal (GI) tract and improving their solubility in the aqueous environment of the body mdpi.com.

The mechanisms by which nanocarriers enhance bioavailability include:

Increased Surface Area: Nanosizing a drug significantly increases its surface area, which in turn enhances its dissolution rate in biological fluids mdpi.compharmtech.com.

Protection from Degradation: Encapsulating drug substances within biodegradable and biocompatible nanoparticulate carriers can protect them from degradation by GI fluids nih.gov.

Enhanced Absorption: Nanocarriers can improve drug absorption through the gastrointestinal epithelium or via lymphatic transport nih.gov. They can also be engineered to penetrate biological membranes more effectively mdpi.com.

While nanoparticle encapsulation is a widely recognized strategy for improving the bioavailability of poorly absorbed drugs nih.govpharmtech.com, specific detailed research findings or preclinical models demonstrating the application of nanoparticle encapsulation directly for this compound were not identified in the conducted searches. However, the general principles of nanotechnology apply to compounds facing bioavailability challenges, suggesting its potential applicability.

Implications of Biopharmaceutical Classification System (BCS) Class III Status for Permeability and Absorption

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances into four classes based on their aqueous solubility and intestinal permeability nih.govnih.govich.orggsconlinepress.com. This system aids in predicting in vivo drug performance from in vitro data and streamlines drug development and regulatory processes nih.govnih.govgsconlinepress.com.

Assuming this compound is classified as a BCS Class III compound, this implies it exhibits high solubility but low intestinal permeability nih.govnih.govich.orggsconlinepress.comresearchgate.net. For BCS Class III drugs, the rate-limiting step in oral drug absorption is their intestinal permeability nih.govresearchgate.net. This means that even if the drug dissolves readily in the GI tract, its ability to cross the intestinal membrane into the bloodstream is limited, leading to potentially low or variable systemic absorption researchgate.net.

Key Implications of BCS Class III Status:

Permeability-Limited Absorption: The primary challenge for Class III drugs is their poor membrane permeability, which directly restricts the extent of absorption nih.govresearchgate.net.

Formulation Strategies: Formulation approaches for Class III drugs often focus on enhancing permeability to facilitate drug absorption gsconlinepress.com. This can involve the use of permeability enhancers, such as surfactants or co-solvents, to improve transport across the intestinal barrier gsconlinepress.com.

Bioequivalence Considerations: BCS Class III drugs may be considered for biowaivers of in vivo bioequivalence studies under specific conditions, particularly for fast-dissolving products without excipients that modify gastrointestinal transit or membrane permeation ich.orgresearchgate.net. This is because, for these compounds, bioavailability is more dependent on the drug substance's inherent permeability rather than formulation characteristics, provided the dissolution is rapid researchgate.net.

The classification of a drug as BCS Class III highlights the need for strategies to improve its absorption across biological membranes to achieve adequate systemic exposure.

Compound Names and PubChem CIDs

Synthetic and Semi Synthetic Approaches to Cascaroside a and Its Derivatives

Strategies for Total Synthesis of Cascaroside A and its Stereoisomers

The total synthesis of this compound has not been widely reported in the literature, reflecting its significant structural complexity. A successful strategy would need to address several key challenges: the assembly of the tricyclic anthrone (B1665570) core, the stereoselective installation of the C-10 C-glycoside, and the subsequent attachment of the 8-O-glycoside. Cascarosides A and B are C-10 isomers of 8-O-β-D-glucopyranosylbarbaloin, adding the further challenge of controlling the stereochemistry at this chiral center. scribd.comnih.gov

Potential synthetic strategies are often devised by examining the synthesis of simpler, related natural products. The synthesis of the anthrone or anthraquinone (B42736) skeleton can be accomplished through various methods, including Friedel-Crafts reactions or Diels-Alder cycloadditions. The biosynthesis of emodin-type anthraquinones, for instance, proceeds via the polyketide pathway. researchgate.netresearchgate.net

The most significant hurdle is the stereoselective formation of the C-C bond for the C-glycoside. Strategies for the synthesis of C-glycosides often involve the reaction of a glycosyl donor (such as a glycosyl halide or acetate) with a nucleophilic carbon on the aglycone, often facilitated by a Lewis acid. Controlling the stereochemistry at the anomeric carbon is a persistent challenge in carbohydrate chemistry.

Furthermore, the existence of atropisomerism due to hindered rotation around the aryl-C(10) bond requires stereocontrol during the C-glycosylation step or subsequent separation of the resulting diastereomers (this compound and B). researchgate.net Chiroptical methods, such as Vibrational Circular Dichroism (VCD), are powerful tools for the structural and stereochemical analysis of such complex stereoisomers, as demonstrated in the analysis of other chiral molecules. nih.gov

A plausible, albeit challenging, synthetic approach would involve:

Synthesis of the Aglycone Precursor : Building the functionalized 1,8-dihydroxyanthracene core.

Stereoselective C-Glycosylation : Introducing the glucose moiety at the C-10 position, potentially requiring a chiral auxiliary or catalyst to control stereochemistry and yield the desired isomer.

Selective O-Glycosylation : Attaching the second glucose unit at the C-8 hydroxyl group, requiring orthogonal protecting group strategies to differentiate the various hydroxyl groups on the molecule.

Deprotection : Removing all protecting groups to yield the final natural product.

Semi-Synthetic Modifications and Derivatization Techniques for Structural Analogues

Semi-synthesis, which involves the chemical modification of the natural product isolated from sources like Rhamnus purshiana, provides a more direct route to structural analogues for structure-activity relationship (SAR) studies. stikesbcm.ac.idnih.gov These modifications can target the numerous hydroxyl groups on both the aglycone and the sugar moieties, or the anthrone carbonyl group.

Standard derivatization techniques can be employed to create a library of analogues. jfda-online.com These reactions are chosen to probe the importance of specific functional groups for biological activity.

Table 1: Potential Semi-Synthetic Modifications of this compound

Reaction TypeReagentsTarget Functional Group(s)Purpose of Modification
Acylation (Esterification) Acetic anhydride, Acyl chloridesPhenolic and alcoholic hydroxylsInvestigate the role of hydrogen bond donors; improve lipophilicity.
Alkylation (Etherification) Alkyl halides (e.g., methyl iodide), DiazomethanePhenolic and alcoholic hydroxylsSterically block hydroxyl groups to determine their necessity for activity.
Oxidation Mild oxidizing agentsC-10 alcohol (in aglycone)Convert the anthrone to an anthraquinone to study the effect of the oxidation state.
Reduction Reducing agents (e.g., NaBH₄)C-9 ketoneInvestigate the importance of the carbonyl group for the compound's conformation and activity.
Selective Hydrolysis Specific glycosidases, mild acidO-glycosidic bondRemove the O-linked glucose to assess the relative contribution of each sugar moiety to activity.

These derivatization approaches not only help in elucidating the pharmacophore of this compound but can also lead to the development of analogues with improved properties. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues for Specific Mechanistic Probes

Rational drug design involves creating specific molecules to test a hypothesis about a biological mechanism. nih.gov In the context of this compound, analogues can be designed to act as mechanistic probes, helping to identify its molecular targets and understand its mode of action. This process begins with the known structure of this compound and introduces targeted modifications.

For instance, to investigate the bioactivation process, which is thought to involve hydrolysis of the glycosidic bonds in the colon, one could synthesize analogues with non-hydrolyzable linkages.

Table 2: Rationally Designed this compound Analogues as Mechanistic Probes

Analogue TypeProposed Structural ModificationMechanistic Question Addressed
Non-hydrolyzable O-Glycoside Replace the C-O-C glycosidic linkage with a C-S-C (thioglycoside) or C-CH₂-C linkage.Is hydrolysis of the O-glycoside essential for the compound's activity?
Simplified Glycosides Replace D-glucose with other sugars (e.g., L-glucose, xylose) or remove one of the sugar units entirely.What is the specific role of each glucose unit and its stereochemistry in target recognition and transport?
Aglycone Isosteres Replace the anthrone core with other tricyclic systems (e.g., xanthone, acridone).Is the specific anthrone scaffold required, or is a similarly shaped polyaromatic structure sufficient?
Fluorescently Tagged Analogue Attach a fluorescent dye (e.g., fluorescein) to a position not critical for activity.Where does the compound localize within cells or tissues? (for use in microscopy studies).

The synthesis of these rationally designed probes would follow established synthetic organic chemistry principles, often involving multi-step sequences and careful use of protecting groups to achieve the desired modifications. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in this compound Chemistry

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, combined with the versatility of traditional chemical reactions. vulcanchem.comnih.gov This approach is particularly advantageous for complex molecules like this compound, where stereocontrol is critical. Biocatalysis offers reactions under mild conditions, reducing the need for extensive protecting group manipulations and minimizing waste. mt.comfrontiersin.orgmdpi.com

The key challenges in this compound synthesis—stereoselective C- and O-glycosylation—are ideal targets for biocatalysis.

Enzymatic Glycosylation : Glycosyltransferases are enzymes that have evolved to create glycosidic bonds with exceptional fidelity. The discovery and engineering of C-glycosyltransferases could provide a direct route to installing the C-10 glucose unit with the correct stereochemistry. biocrick.com Similarly, O-glycosyltransferases could be used for the final glycosylation step.

Enzyme Cascade Reactions : A multi-enzyme cascade could potentially build the molecule in a one-pot reaction, mimicking the efficiency of biosynthetic pathways in nature. nih.govfrontiersin.org

A chemoenzymatic strategy might involve the chemical synthesis of a simplified aglycone precursor, followed by sequential enzymatic glycosylation to complete the synthesis.

Table 3: Comparison of Chemical vs. Chemoenzymatic Glycosylation

FeatureChemical GlycosylationChemoenzymatic Glycosylation
Stereoselectivity Often produces mixtures of anomers (α/β) and requires chiral catalysts or auxiliaries for diastereoselectivity.Typically highly stereoselective, yielding a single isomer. mt.com
Reaction Conditions Often requires harsh conditions (strong acids/bases, extreme temperatures).Operates under mild, aqueous conditions (neutral pH, ambient temperature). frontiersin.org
Protecting Groups Extensive use of protecting groups is necessary to differentiate reactive sites.Often requires minimal or no protecting groups due to enzyme specificity. nih.gov
Substrate Scope Generally broad, but can be limited by steric hindrance.Can be limited to the enzyme's natural substrate, but may be broadened through directed evolution. biocrick.com

The development of robust biocatalysts and chemoenzymatic cascades represents a promising frontier for the efficient and sustainable synthesis of this compound and its novel analogues. frontiersin.orgnih.gov

Emerging Research Directions and Advanced Methodologies in Cascaroside a Studies

Application of Omics Technologies in Cascaroside A Research (e.g., Metabolomics, Proteomics, Transcriptomics)

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing natural product research. humanspecificresearch.orgresearchgate.net These high-throughput methods provide a comprehensive understanding of the interactions between a natural compound like this compound and biological systems. nih.gov

Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org In this compound research, metabolomics can be used to identify the metabolic fate of the compound, tracking its transformation by the gut microbiota into active aglycones. It can also help in identifying biomarkers related to its laxative effect or other biological activities. uninet.edu

Proteomics: The large-scale study of proteins, proteomics can elucidate the molecular targets of this compound and its metabolites. humanspecificresearch.org By analyzing changes in protein expression and post-translational modifications in response to this compound, researchers can identify key signaling pathways affected by the compound. This is crucial for understanding its mechanism of action.

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell. humanspecificresearch.org Transcriptomics can reveal how this compound alters gene expression, providing insights into the cellular responses it triggers. For instance, it can help determine if the compound upregulates or downregulates genes involved in inflammation, cell proliferation, or apoptosis.

The integration of these omics technologies, often referred to as multi-omics, provides a holistic view of the biological effects of this compound, from gene expression changes to alterations in protein and metabolite profiles. mdpi.com

Advanced Imaging Techniques for Cellular and Tissue Localization of this compound and its Metabolites

Visualizing the distribution of this compound and its metabolites within cells and tissues is critical for understanding its pharmacokinetic and pharmacodynamic properties. Advanced imaging techniques offer unprecedented resolution to track these molecules in situ. numberanalytics.comnih.gov

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of molecules, including drugs and their metabolites, in tissue sections. MSI could be employed to map the localization of this compound and its active aglycone, aloe-emodin (B1665711), within the intestinal tract, providing direct evidence of its site of action.

Super-Resolution Microscopy: Techniques like stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM) can overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. numberanalytics.comnumberanalytics.com These could be used to observe the interaction of fluorescently labeled this compound with specific cellular structures or proteins.

Confocal Laser Scanning Microscopy (CLSM): CLSM is a well-established technique for obtaining high-resolution, three-dimensional images of fluorescently labeled samples. researchgate.net It can be used to study the cellular uptake and subcellular localization of this compound, providing clues about its mechanism of transport and potential intracellular targets.

Computational Chemistry and Molecular Modeling for Mechanism Prediction, Target Identification, and Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions and guiding experimental work. kallipos.grethernet.edu.etgoogle.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen potential protein targets for this compound and its metabolites, helping to identify the molecular basis for its observed biological activities.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of the this compound-target complex and to understand the conformational changes that occur upon binding. kallipos.gr

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. tarosdiscovery.com A pharmacophore model for this compound could guide the design of new, more potent, or selective analogs.

These computational approaches, often used in an iterative cycle with experimental validation, can significantly accelerate the process of lead optimization and drug design. tarosdiscovery.com

Interdisciplinary Research Approaches in Natural Product Pharmacology and Chemical Biology

The complexity of natural product research necessitates a collaborative, interdisciplinary approach, bringing together experts from various fields. frontiersin.orgphytopharmajournal.com

Pharmacognosy and Phytochemistry: These disciplines are fundamental to the isolation, purification, and structural elucidation of natural products like this compound. phytopharmajournal.com

Pharmacology and Toxicology: Expertise in these areas is crucial for evaluating the biological activity and safety profile of the compound. frontiersin.org

Chemical Biology: This field employs chemical tools to study and manipulate biological systems, offering powerful methods to probe the mechanism of action of natural products.

Synthetic Chemistry: The ability to synthesize this compound and its analogs allows for the exploration of structure-activity relationships and the development of novel compounds with improved properties.

An integrated approach that combines these disciplines is essential for the successful translation of a natural product from a traditional remedy to a modern therapeutic agent. mdpi.com

Identification of Unexplored Mechanistic Pathways and Novel Biological Activities of this compound

While this compound is primarily known for its laxative effects, research suggests it may possess other, as-yet-unexplored biological activities.

Studies have indicated that anthraquinones, the class of compounds to which this compound belongs, can exhibit a wide range of biological effects, including anti-inflammatory, antifungal, antibacterial, and antiviral activities. researchgate.net Research into the cytotoxicity of anthranoids has shown that the presence of glucose moieties, as in this compound, can reduce toxicity. researchgate.netualberta.ca This suggests that this compound itself may have a favorable profile for exploring other therapeutic applications.

Further investigation into the effects of this compound on different cell signaling pathways could reveal novel mechanisms of action and potential new therapeutic uses. For example, its impact on pathways related to inflammation, such as the NF-κB pathway, or on cell cycle regulation could be of significant interest.

Methodological Challenges and Future Opportunities in this compound Academic Research

Despite the promise of this compound, several methodological challenges remain in its research and development.

Quantification in Complex Matrices: Accurately quantifying this compound and its metabolites in biological samples like plasma or feces can be challenging due to matrix interference. The development of robust and sensitive analytical methods, such as LC-MS/MS, is crucial for pharmacokinetic and metabolism studies. researchgate.netmdpi.com

Standardization of Extracts: Herbal preparations of Rhamnus purshiana can vary significantly in their content of this compound and other active compounds. researchgate.net Establishing standardized extracts is essential for ensuring consistent efficacy and safety in both research and clinical use.

Understanding the Role of Gut Microbiota: The conversion of this compound to its active aglycone is dependent on the gut microbiota. ualberta.ca Inter-individual variations in the gut microbiome could lead to differences in response to this compound, a factor that needs to be considered in clinical studies.

Future research should focus on overcoming these challenges. Opportunities exist in developing more sophisticated analytical techniques, establishing well-characterized and standardized this compound preparations, and exploring the complex interplay between this compound, the gut microbiome, and the host.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Cascaroside A from natural sources?

  • Methodology : this compound is typically isolated via sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Purity is confirmed using spectroscopic methods (NMR, MS) and comparison with reference standards. For plant matrices, consider optimizing solvent polarity and stationary phase selection to minimize co-elution with structurally similar compounds .

Q. Which in vitro assays are commonly used to evaluate this compound’s bioactivity?

  • Methodology : Standard assays include:

  • Antioxidant activity: DPPH radical scavenging, FRAP.
  • Anti-inflammatory: COX-2 inhibition assays, TNF-α/IL-6 quantification in cell lines (e.g., RAW 264.7 macrophages).
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines.
    Ensure positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates to validate reproducibility .

Q. How should researchers validate the structural identity of synthesized this compound derivatives?

  • Methodology : Combine spectroscopic techniques:

  • NMR: Confirm stereochemistry and functional groups.
  • High-resolution MS: Verify molecular formula.
  • X-ray crystallography (if crystalline): Resolve absolute configuration.
    Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported mechanisms of action for this compound?

  • Methodology : Discrepancies (e.g., pro-apoptotic vs. anti-apoptotic effects) may arise from:

  • Dosage-dependent effects : Conduct dose-response studies (e.g., 1–100 µM range).
  • Cell/tissue specificity : Compare outcomes across multiple models (e.g., cancer vs. normal cells).
  • Pathway profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map signaling pathways.
  • Meta-analysis : Systematically compare study parameters (e.g., exposure duration, solvent carriers) across published datasets .

Q. How can researchers optimize extraction protocols to improve this compound yield while maintaining stability?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to test variables (e.g., temperature, solvent ratio, extraction time).
  • Stability testing : Monitor degradation under varying pH, light, and temperature using accelerated stability studies (ICH guidelines).
  • Green chemistry : Evaluate ultrasound- or microwave-assisted extraction for efficiency and environmental impact .

Q. What computational approaches are effective for predicting this compound’s structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., NF-κB, EGFR) using AutoDock Vina or Schrödinger.
  • QSAR modeling : Train models with descriptors (e.g., logP, topological polar surface area) and bioactivity data from public databases (ChEMBL, PubChem).
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Data Analysis and Reporting

Q. How should contradictory in vivo pharmacokinetic data for this compound be addressed?

  • Methodology :

  • Interspecies variability : Compare absorption/metabolism in rodent vs. non-rodent models.
  • Analytical validation : Ensure LC-MS/MS methods meet FDA bioanalytical guidelines (precision, accuracy, matrix effects).
  • Compartmental modeling : Use Phoenix WinNonlin to fit pharmacokinetic curves and identify outlier datasets .

Q. What are best practices for presenting this compound research data in manuscripts?

  • Guidelines :

  • Tables : Summarize IC50 values, extraction yields, and spectroscopic data with SD/SE.
  • Figures : Use dose-response curves, SAR heatmaps, or pathway diagrams.
  • Reproducibility : Include detailed supplementary methods (e.g., HPLC gradients, NMR acquisition parameters).
  • Ethics : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.